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molecular formula C13H17NO3S B141129 N-(2-butylbenzofuran-5-yl)methanesulfonamide CAS No. 437652-07-8

N-(2-butylbenzofuran-5-yl)methanesulfonamide

Cat. No. B141129
M. Wt: 267.35 g/mol
InChI Key: HACDESLXZXBASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334254B2

Procedure details

The following are placed in an equipped reactor under an argon atmosphere: 13 g of cesium carbonate (39.9 mmol), 3 g of methanesulfonamide (31.5 mmol), 250 mg of Pd(dba)2 (0.4 mmol) and 440 mg of 2-(di-tert-butylphosphino)-2′,4′,6′-triisopropyl-1,1′-biphenyl (ligand L1) (1.04 mmol). 5.5 g of 2-n-butyl-5-bromobenzofuran (compound IX or II) (21.7 mmol) dissolved in 55 ml of dioxane are then added by syringe. The reaction medium is then stirred and heated at 100° C. for 24 hours.
Name
cesium carbonate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
440 mg
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
compound IX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
55 mL
Type
solvent
Reaction Step Four
Quantity
250 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:7][S:8]([NH2:11])(=[O:10])=[O:9].C(P(C(C)(C)C)C1C=CC=CC=1C1C(C(C)C)=CC(C(C)C)=CC=1C(C)C)(C)(C)C.[CH2:42]([C:46]1[O:47][C:48]2[CH:54]=[CH:53][C:52](Br)=[CH:51][C:49]=2[CH:50]=1)[CH2:43][CH2:44][CH3:45]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[CH2:42]([C:46]1[O:47][C:48]2[CH:54]=[CH:53][C:52]([NH:11][S:8]([CH3:7])(=[O:10])=[O:9])=[CH:51][C:49]=2[CH:50]=1)[CH2:43][CH2:44][CH3:45] |f:0.1.2,7.8.9|

Inputs

Step One
Name
cesium carbonate
Quantity
13 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CS(=O)(=O)N
Step Three
Name
Quantity
440 mg
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C(C)(C)C
Step Four
Name
Quantity
5.5 g
Type
reactant
Smiles
C(CCC)C=1OC2=C(C1)C=C(C=C2)Br
Name
compound IX
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
55 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
250 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction medium is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following are placed in an equipped reactor under an argon atmosphere
ADDITION
Type
ADDITION
Details
are then added by syringe

Outcomes

Product
Name
Type
Smiles
C(CCC)C=1OC2=C(C1)C=C(C=C2)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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